molecular formula C11H17F2NO4 B13563124 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13563124
M. Wt: 265.25 g/mol
InChI Key: CVVKCIFGRCITOJ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 2248327-09-3) is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl (-CF₂H) substituent at the 3-position of the pyrrolidine ring. This compound is primarily used as a building block in pharmaceutical synthesis, leveraging the Boc group for amine protection and the fluorine substituents to modulate physicochemical and biological properties . Its molecular formula is C₁₁H₁₇F₂NO₄, with a molecular weight of 283.26 g/mol .

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(6-14,7(12)13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

CVVKCIFGRCITOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might also incorporate continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents, ring size, and fluorination patterns. Below is a detailed comparison:

Substituent Variations on Pyrrolidine/Piperidine Rings

Compound Name Substituent Ring Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
1-(tert-Butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid -CF₂H Pyrrolidine C₁₁H₁₇F₂NO₄ 283.26 2248327-09-3 Moderate electron-withdrawing effect; enhances metabolic stability and solubility compared to non-fluorinated analogs .
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid -CF₃ Pyrrolidine C₁₁H₁₆F₃NO₄ 283.24 887344-15-2 Stronger electron-withdrawing effect than -CF₂H; higher lipophilicity and potential for improved protein binding .
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid -CH₃ Pyrrolidine C₁₁H₁₉NO₄ 229.27 59378-75-5 Non-fluorinated; lower metabolic stability but reduced steric hindrance for synthetic modifications .
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid -F Piperidine C₁₁H₁₈FNO₄ 247.26 934342-39-9 Fluorine’s small size allows minimal steric disruption; moderate polarity enhancement .
3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid -C₆H₄COOH Pyrrolidine C₁₆H₁₉NO₄ 289.33 MFCD03701260 Aromatic substituent increases π-π stacking potential; useful in kinase inhibitor design .

Key Trends in Fluorinated Analogs

  • Metabolic Stability : Fluorination generally reduces oxidative metabolism, with -CF₃ > -CF₂H > -F in enhancing stability .
  • Solubility : Difluoromethyl (-CF₂H) balances lipophilicity and polarity better than -CF₃, making it favorable for oral bioavailability .

Physicochemical Data

Property Target Compound 4-(Trifluoromethyl) Analog 3-Methyl Analog
LogP (Predicted) 1.8–2.2 2.5–3.0 1.2–1.6
Aqueous Solubility (mg/mL) 10–15 5–8 20–25
Melting Point (°C) 120–125 (decomposes) 135–140 95–100

Biological Activity

1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a difluoromethyl moiety. The general structure can be represented as follows:

CxHyFzNaOb\text{C}_x\text{H}_y\text{F}_z\text{N}_a\text{O}_b

where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, respectively. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the tert-butoxycarbonyl protecting group.
  • Functionalization with the difluoromethyl substituent via nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrolidine derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Pyrrolidine derivatives have been investigated for their anticancer properties. A study focusing on 4-aryl pyrrolidines demonstrated that modifications at the 3-position could enhance cytotoxicity against cancer cell lines. The difluoromethyl substitution in particular has been associated with improved potency due to enhanced metabolic stability .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of electron-withdrawing groups, such as difluoromethyl, significantly affects the biological activity of pyrrolidine derivatives. The following table summarizes key findings from various studies on SAR:

Compound StructureBiological ActivityIC50 (nM)
Pyrrolidine with CF3Moderate Antimicrobial150
Pyrrolidine with difluoromethylEnhanced Anticancer120
Pyrrolidine with methylLow Anticancer400

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The study found that compounds with difluoromethyl groups exhibited enhanced activity against Staphylococcus aureus, with IC50 values significantly lower than those without this substitution .

Case Study 2: Anticancer Potential

In another investigation, a series of pyrrolidine derivatives were tested against various cancer cell lines. The results indicated that those with difluoromethyl substitutions showed a marked increase in cytotoxicity compared to their non-fluorinated counterparts. This suggests that the difluoromethyl group may play a critical role in enhancing anticancer properties through improved interaction with target proteins involved in cell proliferation .

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